molecular formula C55H72N8O15 B1262515 Micropeptin 88 Y

Micropeptin 88 Y

Cat. No.: B1262515
M. Wt: 1085.2 g/mol
InChI Key: ROXJSZHCCCSPST-OIGTZMMPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Micropeptins as Cyclic Depsipeptides

Micropeptins are classified as cyclic depsipeptides. mdpi.com Depsipeptides are a class of peptides where one or more of the amide bonds are replaced by ester bonds. mdpi.com This structural feature is a defining characteristic of micropeptins. They are typically composed of a ring of six amino acids and a side chain containing one to four amino acid units. mdpi.com A unique and recurring structural element in many micropeptins is the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. mdpi.comacs.org The presence of this and other non-standard amino acids contributes to the significant structural diversity observed within the micropeptin family, which includes over 150 characterized members. mdpi.com

Micropeptin 88 Y, along with its counterpart Micropeptin 88-N, was first isolated from the cyanobacterium Microcystis aeruginosa NIES-88. acs.orgnih.gov The structure of this compound was determined through a combination of high-resolution fast atom bombardment mass spectrometry (HRFABMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation. acs.orgnih.gov Like other micropeptins, it is a cyclic depsipeptide containing the Ahp residue. acs.orgnih.gov Research has shown that this compound exhibits inhibitory activity against the enzyme chymotrypsin (B1334515). acs.orgnih.gov The specific amino acid residue attached to the amino group of the Ahp moiety is believed to be crucial for this inhibitory activity. acs.org

Overview of Cyanobacterial Natural Products in Academic Research

Cyanobacteria, also known as blue-green algae, are a phylum of bacteria that obtain their energy through photosynthesis. They are prolific producers of a vast array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. nih.govnih.gov These natural products exhibit a wide range of complex chemical structures and potent biological activities. nih.govnih.gov

Academic research into cyanobacterial natural products has revealed a rich chemical diversity, including toxins like microcystins, and various classes of peptides such as aeruginosins, anabaenopeptins, and microviridins, in addition to the micropeptins. mdpi.comacs.org The biosynthesis of many of these compounds occurs through non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. nih.gov These enzymatic pathways are known for their flexibility, which contributes to the vast number of analogues within each class of compounds. mdpi.com

The study of these compounds is a multidisciplinary endeavor, employing techniques from chemistry, biology, and ecology to isolate, characterize, and understand the function of these molecules. up.pt Researchers are increasingly using genome mining and other advanced techniques to discover new cyanobacterial natural products and to understand their biosynthetic pathways. nih.gov This field of study holds significant potential for discovering novel molecules with a range of biological activities. nih.govrsc.org

Detailed Research Findings on this compound

The isolation and characterization of this compound from Microcystis aeruginosa NIES-88 has been a subject of scientific investigation. nih.govresearchgate.net This strain of cyanobacteria is also known to produce other micropeptins, such as Micropeptins 88-A through 88-F. researchgate.net

Structural Elucidation:

The chemical structure of this compound was elucidated using advanced analytical techniques. Two-dimensional NMR correlation experiments, along with mass spectral and amino acid analyses, were instrumental in determining its complex cyclic structure. acs.orgresearchgate.net

Biological Activity:

A key research finding is the inhibitory effect of this compound on the serine protease chymotrypsin. acs.orgnih.gov The potency of this inhibition has been noted in scientific literature. researchgate.net

Data on this compound

AttributeDetails
Compound Name This compound
Source Organism Microcystis aeruginosa (NIES-88) acs.orgnih.gov
Compound Class Cyclic Depsipeptide mdpi.comnih.gov
Key Structural Feature Contains a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety acs.orgnih.gov
Biological Activity Inhibitor of chymotrypsin acs.orgnih.gov

Properties

Molecular Formula

C55H72N8O15

Molecular Weight

1085.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-8-[(2S)-butan-2-yl]-21-hydroxy-15-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-2-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C55H72N8O15/c1-8-30(4)45-55(77)78-31(5)46(60-43(67)24-22-39(54(75)76)58-48(69)40(56-32(6)64)26-34-14-18-36(65)19-15-34)51(72)59-41(27-35-16-20-37(66)21-17-35)49(70)57-38-23-25-44(68)63(52(38)73)47(29(2)3)53(74)62(7)42(50(71)61-45)28-33-12-10-9-11-13-33/h9-21,29-31,38-42,44-47,65-66,68H,8,22-28H2,1-7H3,(H,56,64)(H,57,70)(H,58,69)(H,59,72)(H,60,67)(H,61,71)(H,75,76)/t30-,31+,38-,39-,40-,41-,42-,44+,45-,46-,47-/m0/s1

InChI Key

ROXJSZHCCCSPST-OIGTZMMPSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)C(C)C)O)CC4=CC=C(C=C4)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)C)O)CC4=CC=C(C=C4)O)NC(=O)CCC(C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)C

Synonyms

micropeptin 88-Y

Origin of Product

United States

Discovery, Isolation, and Biological Source of Micropeptin 88 Y

Identification from Microcystis aeruginosa Strain NIES-88

Micropeptin 88-Y was first isolated from the cyanobacterium Microcystis aeruginosa strain NIES-88. nih.gov This strain is the definitive biological source from which Micropeptin 88-Y and its analogue, Micropeptin 88-N, were first identified. nih.gov The structural determination of these compounds was accomplished through a combination of advanced analytical techniques. nih.gov

Researchers utilized high-resolution fast atom bombardment mass spectrometry (HRFABMS) to ascertain the molecular formula and weight. nih.gov Further detailed structural information was gathered using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net The absolute stereochemistry of its constituent amino acids was confirmed through chemical degradation and subsequent analysis. nih.gov These comprehensive analytical methods were crucial in elucidating the complex cyclic structure of Micropeptin 88-Y. nih.govresearchgate.net Like other micropeptins, it contains the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). nih.gov

Methodologies for Extraction and Initial Purification from Biological Matrices

The extraction and purification of micropeptins, including 88-Y, from cyanobacterial biomass involve multi-step processes designed to separate these peptides from a complex mixture of cellular components.

A common initial step is the extraction from lyophilized (freeze-dried) cyanobacterial cells. radioloncol.comkirj.ee An established method involves extracting the dried biomass with an aqueous solvent, such as 70% aqueous methanol (B129727) or 5% aqueous acetic acid, with stirring to ensure efficient transfer of the target compounds into the solvent phase. radioloncol.comnih.gov To further aid in cell lysis and improve extraction efficiency, the mixture may be subjected to freezing and thawing. radioloncol.com

Following extraction, the solid cellular debris is separated from the liquid extract by centrifugation. radioloncol.com The resulting supernatant, containing the crude mixture of peptides and other soluble compounds, is then subjected to purification. A widely used technique for the initial purification is solid-phase extraction (SPE) using a reversed-phase sorbent like C18. radioloncol.comnih.gov The extract is passed through a preconditioned C18 column, which retains the nonpolar and moderately polar compounds, including micropeptins, while allowing more polar impurities to pass through. nih.gov

Further purification is typically achieved through chromatographic techniques. Size-exclusion chromatography can be employed to separate compounds based on their molecular size. nih.gov However, the most critical and high-resolution separation is accomplished using high-performance liquid chromatography (HPLC), particularly with reversed-phase columns (e.g., C18). nih.gov The separation can be monitored using a photodiode array (PDA) detector at wavelengths characteristic of peptide bonds to identify and isolate the desired peptide fractions. radioloncol.com The purity and identity of the isolated Micropeptin 88-Y are then confirmed using mass spectrometry and NMR spectroscopy. researchgate.netnih.gov

Advanced Structural Elucidation of Micropeptin 88 Y

Application of High-Resolution Mass Spectrometry Techniques for Structural Confirmation (e.g., HRFABMS)

High-resolution fast atom bombardment mass spectrometry (HRFABMS) was a key technique in the initial characterization of Micropeptin 88-Y. nih.govacs.org This method provided the accurate molecular weight of the compound, which was essential for determining its molecular formula. oup.com The high-resolution capability of this technique allows for the differentiation of compounds with very similar masses, ensuring a high degree of confidence in the elemental composition. The analysis of fragmentation patterns in the mass spectrum also offers initial clues about the sequence of amino and hydroxy acids within the peptide ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Elucidation (e.g., 1D and 2D NMR)

The planar structure of Micropeptin 88-Y, which describes the connectivity of atoms in two dimensions, was primarily determined using nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the molecular puzzle.

1D NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, provided fundamental information about the types and numbers of protons and carbons in the molecule. oup.com 2D NMR experiments were crucial for establishing the connections between these atoms. researchgate.net Techniques like COSY (Correlation Spectroscopy) revealed proton-proton couplings within the same amino acid residue, while HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlated protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. oup.com These correlations were instrumental in identifying the individual amino acid residues and how they are linked together to form the cyclic structure. oup.com

Table 1: Key NMR Data for Structural Elucidation of Micropeptin Analogs

ExperimentInformation ObtainedReference
¹H NMRProvides information on the chemical environment of protons. oup.com
¹³C NMRProvides information on the carbon skeleton. nih.gov
COSYIdentifies coupled protons within the same spin system. oup.com
HMQC/HSQCCorrelates protons to their directly attached carbons. oup.comnih.gov
HMBCCorrelates protons to carbons over two or three bonds, revealing connectivity between residues. oup.com
NOESY/ROESYShows through-space correlations between protons, helping to determine the sequence of residues. oup.com

Chemical Degradation Approaches in Structural Assignment

Chemical degradation was another vital component in the structural determination of Micropeptin 88-Y. nih.govacs.org This classical approach involves breaking down the complex molecule into its smaller, more easily identifiable constituent parts. Acid hydrolysis, for instance, is used to break the peptide and ester bonds, releasing the individual amino acids and other components that make up the cyclic structure. oup.com These liberated components can then be identified by comparing them to known standards using various analytical techniques. This method provides definitive confirmation of the building blocks of the molecule. researchgate.net

Determination of Absolute Stereochemistry via Chiral Separation Techniques (e.g., Marfey's Method, Chiral-Phase High-Performance Liquid Chromatography)

Determining the absolute stereochemistry—the precise three-dimensional arrangement of atoms—of the chiral centers within Micropeptin 88-Y is a critical final step in its structural elucidation. This was achieved through chiral separation techniques. researchgate.net

Marfey's method is a widely used chemical derivatization technique for determining the absolute configuration of amino acids. acs.orgacs.org The amino acid mixture obtained from the hydrolysis of the peptide is reacted with a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). acs.org This reaction creates diastereomers that can be separated and analyzed by high-performance liquid chromatography (HPLC). acs.orgacs.org By comparing the retention times of the derivatized amino acids from the natural product with those of derivatized standard D- and L-amino acids, the absolute stereochemistry of each amino acid in Micropeptin 88-Y can be assigned. acs.orgresearchgate.net

Chiral-phase high-performance liquid chromatography (HPLC) is another powerful technique used for this purpose. researchgate.netmdpi.com This method utilizes a stationary phase that is itself chiral. mdpi.comeijppr.com When the mixture of enantiomers (mirror-image isomers) from the hydrolyzed peptide is passed through this column, they interact differently with the chiral stationary phase, leading to their separation. mdpi.com This allows for the determination of the stereochemistry of the constituent amino acids and other chiral components. researchgate.netmdpi.com

Biosynthesis and Biogenetic Considerations of Micropeptin 88 Y

Non-Ribosomal Peptide Synthetase (NRPS) and Hybrid Polyketide Synthase (PKS) Pathways in Cyanobacteria

The biosynthesis of micropeptins, including Micropeptin 88 Y, is primarily orchestrated by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). researchgate.netnih.gov These enzymatic assembly lines are modular in nature, with each module responsible for the recognition, activation, and incorporation of a specific amino acid or other building blocks into the growing peptide chain. nih.govuio.no This process operates independently of the ribosome. oup.com

The core catalytic domains within a minimal NRPS module are the adenylation (A) domain, the thiolation (T) or peptidyl carrier protein (PCP) domain, and the condensation (C) domain. nih.gov The A-domain selects and activates a specific substrate, the T-domain tethers the activated substrate, and the C-domain catalyzes the formation of the peptide bond. nih.govnih.gov

In many cyanobacteria, including Microcystis aeruginosa, NRPS pathways are often found in conjunction with Polyketide Synthase (PKS) pathways, forming hybrid NRPS-PKS systems. uio.nonih.govpublish.csiro.au PKS modules contribute to the structural diversity of the final product by incorporating acyl-CoA derived extender units, which can undergo various modifications such as reduction, dehydration, and enoylreduction. nih.govgoogle.combeilstein-journals.org While microcystins are well-known products of hybrid NRPS-PKS pathways, the biosynthesis of some micropeptins can also involve PKS-like modifications. uio.no For instance, the mcn gene cluster, responsible for micropeptin production, has been identified in Microcystis aeruginosa K-139 and shown to contain genes encoding NRPSs. researchgate.netnih.gov This cluster is distinct from the mcy gene cluster that synthesizes microcystins. nih.gov

The genetic blueprint for micropeptin synthesis is encoded in a specific gene cluster. In Microcystis aeruginosa K-139, the mcn gene cluster, spanning approximately 32 kilobases, comprises genes like mcnA, mcnB, mcnC, and mcnE, which encode the NRPS modules essential for assembling the heptadepsipeptide structure of micropeptins. researchgate.netnih.govresearchgate.net Gene knockout experiments have confirmed the direct involvement of the mcn gene cluster in micropeptin production. researchgate.netnih.gov

Enzymatic Specificity and Substrate Promiscuity in Micropeptin Biosynthesis

The fidelity of the final peptide product is largely determined by the specificity of the adenylation (A) domains within the NRPS modules. oup.comnih.gov Each A-domain possesses a "specificity-conferring code" of key amino acid residues that form a binding pocket, selectively recognizing and activating a particular substrate. nih.gov However, this specificity is not always absolute.

Some A-domains exhibit a degree of "substrate promiscuity," meaning they can recognize and activate multiple, structurally similar substrates. nih.govacs.org This enzymatic flexibility is a significant driver of the structural diversity observed within the micropeptin family. researchgate.net The co-production of various micropeptin analogues by a single cyanobacterial strain is a direct consequence of this substrate promiscuity. researchgate.netnih.gov For example, the variation in the amino acid residue attached to the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety in different micropeptins can be attributed to the relaxed substrate specificity of the corresponding A-domain. acs.orgnih.gov

The condensation (C) domains also play a role in substrate selection, influencing the preference of the upstream A-domain for certain substrates. nih.gov Furthermore, tailoring enzymes encoded within or near the NRPS gene cluster can introduce further modifications, such as methylation, which is catalyzed by methyltransferase (M) domains that can be embedded within A-domains. rsc.org The presence and activity of these various enzymatic components ultimately dictate the final structure of the micropeptin molecule.

Influence of Environmental Parameters on Micropeptin Production Pathways

The production of micropeptins and other cyanobacterial secondary metabolites is not constant but is influenced by a range of environmental factors. researchgate.netacs.org These factors can affect cyanobacterial growth and, in turn, regulate the expression of the biosynthetic gene clusters responsible for metabolite production. nih.govmdpi.com

Key environmental parameters that have been shown to impact the production of cyanobacterial peptides include:

Nutrient Availability: The concentrations of essential nutrients like nitrogen and phosphorus can significantly influence the production of nitrogen-rich compounds like micropeptins. researchgate.netacs.org Studies on other cyanopeptides, such as microcystins, have demonstrated that both high and low nutrient levels can alter toxin production. gvsu.edu

Light Intensity: Light is a critical factor for photosynthetic organisms like cyanobacteria. Variations in light intensity can affect cell growth and the production of secondary metabolites. nih.govgvsu.edu

Temperature: Temperature affects the metabolic rates of cyanobacteria and can influence the production of various compounds. nih.gov

pH: The pH of the aquatic environment can also play a role in regulating cyanobacterial metabolism and metabolite synthesis. acs.org

Interactions with other organisms: The presence of other microorganisms, grazers, and viruses can induce stress responses in cyanobacteria, potentially leading to altered production of secondary metabolites as a defense mechanism. researchgate.netmdpi.com

Evolutionary Aspects of Biosynthetic Gene Clusters in Cyanobacterial Oligopeptide Production

The biosynthetic gene clusters for cyanobacterial oligopeptides, including micropeptins, show evidence of a dynamic evolutionary history shaped by gene duplication, recombination, and horizontal gene transfer. nih.govpublish.csiro.au The modular nature of NRPS and PKS genes facilitates the generation of novel chemical diversity through the shuffling and modification of modules and domains. nih.gov

Comparative analyses of the mcn gene clusters from different Microcystis strains have revealed insights into their evolution. scirp.orgpsu.edu For instance, some mcn gene clusters contain a halogenase gene, designated mcnD, which is responsible for the production of halogenated micropeptins. scirp.orgpsu.edu In other strains, such as M. aeruginosa K-139, this halogenase gene appears to have been lost during evolution, resulting in the production of non-halogenated micropeptins. researchgate.netnih.gov The regions where these gene losses or recombination events have occurred are considered evolutionary hotspots. scirp.orgpsu.edu

Phylogenetic analyses suggest that the gene clusters for different classes of cyanobacterial peptides, such as micropeptins and cyanopeptolins, are related and have likely diversified from a common ancestor. researchgate.netnih.gov The presence of transposase genes within and near these biosynthetic gene clusters further supports the idea that horizontal gene transfer has played a significant role in their propagation and diversification among cyanobacteria. researchgate.net This evolutionary plasticity has allowed cyanobacteria to produce a vast and diverse arsenal (B13267) of bioactive peptides. publish.csiro.auresearchgate.net

Molecular Mechanism of Action: Protease Inhibition

Specific Inhibition of Chymotrypsin (B1334515) by Micropeptin 88 Y

This compound belongs to a group of related compounds, Micropeptins 88-A to 88-F, which were first isolated from the cyanobacterium Microcystis aeruginosa (NIES-88). These compounds have been identified as potent inhibitors of chymotrypsin, a key digestive serine protease. The inhibitory activity of these micropeptins against chymotrypsin is significant, with half-maximal inhibitory concentrations (IC50) ranging from 0.4 to 10.0 μg/mL.

The molecular basis for the specific inhibition of chymotrypsin by micropeptins lies in their unique chemical structure. A critical component of this structure is the 3-amino-6-hydroxy-2-piperidone (Ahp) residue. The specificity of inhibition is largely determined by the nature of the amino acid residue attached to the N-terminus of this Ahp moiety. For chymotrypsin inhibition, a lipophilic amino acid at this position is crucial. Chymotrypsin's active site has a preference for large, hydrophobic residues, and the presence of a corresponding lipophilic side chain in the micropeptin molecule facilitates strong binding and effective inhibition.

Investigative Studies on Other Serine Protease Targets for Related Micropeptins

The inhibitory activity of the micropeptin class of compounds is not limited to chymotrypsin. Extensive research has revealed that various micropeptin congeners can target a range of other serine proteases, with the specificity of inhibition again being dictated by the amino acid composition.

Trypsin: In contrast to chymotrypsin, which recognizes hydrophobic residues, trypsin's active site has a binding pocket that accommodates basic amino acids. Consequently, micropeptins that possess a basic amino acid, such as arginine or lysine (B10760008), adjacent to the Ahp residue are effective inhibitors of trypsin.

Elastase: Several micropeptins have demonstrated inhibitory activity against elastase, another important serine protease. For instance, micropeptins such as kyanamide, symplostatin 5, and tutuilamides A-C are potent elastase inhibitors.

Thrombin and Plasmin: The inhibitory effects of micropeptins extend to serine proteases involved in the blood coagulation cascade. Certain micropeptins have been shown to inhibit thrombin and plasmin, key enzymes in fibrin clot formation and dissolution, respectively. For example, Micropeptin T2 exhibits potent inhibition of plasmin acs.org.

Proteinase-3 and Cathepsin G: Investigative studies have indicated that the broader class of cyanopeptolins, which includes micropeptins, also targets other serine proteases such as proteinase-3 and cathepsin G researchgate.netnih.govresearchgate.net.

Kallikrein: The inhibitory spectrum of some cyanopeptolins has been shown to include kallikrein, a serine protease with diverse physiological roles, including the regulation of blood pressure nih.gov.

Modulation of Other Enzyme Activities by Micropeptin Congeners

Beyond serine proteases, some micropeptin congeners have been found to modulate the activity of other classes of enzymes, highlighting a broader range of potential biological interactions.

Protein Phosphatase 1 and 2 (PP1 and PP2): While the inhibition of protein phosphatases is a well-known characteristic of another class of cyanobacterial toxins, the microcystins, some studies have suggested that certain cyanopeptolins may also affect the activity of PP1 and PP2 nih.gov.

Aminopeptidase N: Research has shown that micropeptin congeners can inhibit aminopeptidase N. For example, Micropeptin SF909 has been identified as an inhibitor of this enzyme.

Factor XIa: Some cyanopeptolins have been reported to inhibit Factor XIa, a serine protease that plays a role in the intrinsic pathway of blood coagulation nih.gov.

Quantification of Inhibitory Potency in Enzyme Assays

The inhibitory potency of micropeptins is quantified using enzyme assays that measure the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the IC50 value. A lower IC50 value signifies a more potent inhibitor.

The table below presents a selection of reported IC50 values for various micropeptins and related cyanopeptides against different proteases, illustrating the range of potencies and selectivities within this class of natural products.

CompoundTarget EnzymeIC50 Value
Micropeptin 88 Congeners (A, C-F) Chymotrypsin0.4 - 10.0 µg/mL
Micropeptin 996 Chymotrypsin0.64 µM acs.org
Micropeptin T2 Plasmin0.1 µg/mL acs.org
Symplocamide A Chymotrypsin0.38 µM
Symplocamide A Trypsin80.2 µM
Cyanopeptolins (Arg at position 2) Trypsin0.24 - 0.26 µM
Cyanopeptolins (Tyr at position 2) Chymotrypsin0.26 µM

Structure Activity Relationship Sar Studies of Micropeptins

Impact of Specific Amino Acid Residues on Inhibitory Activity

Research has consistently shown that the specific amino acid residue attached to the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is a critical determinant of the inhibitory activity and selectivity of micropeptins. nih.govacs.orgresearchgate.netresearchgate.net This position within the peptide structure plays a pivotal role in the interaction with the target protease.

Micropeptin 88-Y, which was isolated from the cyanobacterium Microcystis aeruginosa NIES-88, contains a tyrosine (Tyr) residue adjacent to the Ahp unit. nih.govacs.org This structural feature is directly correlated with its potent and selective inhibition of chymotrypsin (B1334515). nih.govresearchgate.netresearchgate.net Studies on various micropeptins have established a clear pattern: those with aromatic or large, lipophilic amino acids such as tyrosine or leucine (B10760876) at the position next to Ahp are typically potent chymotrypsin inhibitors. researchgate.netnih.gov In contrast, micropeptins that contain a basic amino acid like arginine (Arg) at this same position are potent inhibitors of trypsin. researchgate.netnih.govmdpi.com

The inhibitory activities of different micropeptins highlight this selectivity. For instance, tyrosine-containing micropeptins can selectively inhibit chymotrypsin with IC₅₀ values in the sub-micromolar range, while arginine-containing variants strongly inhibit trypsin at similar concentrations but show only mild activity against chymotrypsin. researchgate.netresearchgate.net

CompoundAmino Acid at Ahp-Adjacent PositionTarget ProteaseInhibitory Concentration (IC₅₀)
Micropeptin 88-YTyrosine (Tyr)Chymotrypsin1.3 µM scispace.com
Tyrosine-containing Cyanopeptolins (CPs-Tyr²)Tyrosine (Tyr)Chymotrypsin0.26 µM researchgate.netresearchgate.net
Arginine-containing Cyanopeptolins (CPs-Arg²)Arginine (Arg)Trypsin0.24–0.26 µM researchgate.netresearchgate.net
Arginine-containing Cyanopeptolins (CPs-Arg²)Arginine (Arg)Chymotrypsin3.1–3.8 µM researchgate.netresearchgate.net

Rational Design and Synthesis of Analogues for Mechanistic Probes

While cyanobacteria produce a vast natural diversity of micropeptin analogues through flexible non-ribosomal peptide synthetase (NRPS) pathways, the rational design and synthesis of specific analogues serve as a powerful tool for creating mechanistic probes. researchgate.net These targeted modifications allow researchers to systematically investigate the role of individual structural components in enzyme inhibition.

By comparing naturally occurring analogues or synthesizing new ones with deliberate structural changes, scientists can isolate the function of specific residues or functional groups. For example, comparing the activity of micropeptins that only differ by the presence or absence of the hydroxyl group at the 6-position of the Ahp residue (Ahp-6-OH) has been used as a probe to determine its importance. researchgate.netfrontiersin.org Studies comparing micropeptin HH978 (containing Ahp) and micropeptin HH960 (containing a dehydroxylated Ahp) revealed the essential role of this hydroxyl group for potent elastase inhibition. frontiersin.org Such comparisons, whether through synthesis or isolation of near-identical natural products, provide clear mechanistic insights that guide the development of more potent or selective inhibitors. Modern computational methods, including quantitative structure-activity relationship (QSAR) and molecular docking, further accelerate the rational design process for novel peptide-based drugs. nih.gov

Insights into Protease Substrate Selectivity based on Structural Features

The substrate selectivity of micropeptins is a direct consequence of their specific structural features, which govern their interaction with the active sites of different proteases. mdpi.com The primary factor dictating selectivity for trypsin versus chymotrypsin is the nature of the amino acid residue adjacent to the Ahp moiety. researchgate.netnih.gov

Chymotrypsin Selectivity: Chymotrypsin preferentially cleaves peptide bonds after large, hydrophobic, or aromatic amino acids. The S1 binding pocket of chymotrypsin is deep and hydrophobic, readily accommodating residues like tyrosine. Consequently, micropeptins like Micropeptin 88-Y, which possess a tyrosine residue next to the Ahp unit, are selective and potent chymotrypsin inhibitors. researchgate.netnih.gov

Trypsin Selectivity: In contrast, the S1 pocket of trypsin contains a negatively charged aspartate residue at its base, which favors binding to positively charged amino acids like arginine or lysine (B10760008). This explains why micropeptins with an arginine residue in the key position are potent trypsin inhibitors. researchgate.netnih.gov

Beyond this primary determinant, other structural elements also contribute to the inhibitory mechanism. The hydroxyl group on the Ahp unit (Ahp-6-OH) has been identified as essential for the potent inhibition of both chymotrypsin and elastase, indicating its critical role in the binding interaction with these enzymes. researchgate.netfrontiersin.org This suggests that the Ahp unit itself, and specifically its hydroxylation, is a key pharmacophore that interacts with the catalytic machinery of these serine proteases.

Methodological Advancements in Research on Micropeptin 88 Y

Chromatographic Separation and Purification Strategies

The isolation of micropeptins from cyanobacterial biomass is a significant challenge due to the presence of numerous structurally similar analogues. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. Researchers often employ a multi-step chromatographic process, starting with prefractionated libraries from cyanobacterial biomass. acs.org These libraries consist of numerous individual samples, each containing a simplified collection of microbial metabolites, which facilitates the subsequent isolation process. acs.org

A common and effective strategy involves the use of Reversed-Phase C18 columns. This type of chromatography separates molecules based on their hydrophobicity. The process typically begins with a broad gradient of solvents, such as water and methanol (B129727) or acetonitrile, to separate the complex extract into fractions of varying polarity. For instance, active fractions from Microcystis aeruginosa extracts have been isolated using methanol gradients (e.g., 40%-80% MeOH). researchgate.net Further purification of these fractions using analytical or semi-preparative HPLC with C18 columns allows for the isolation of individual compounds like Micropeptin 88 Y in high purity, ready for structural analysis.

Bioassay-Guided Fractionation for Identification of Active Compounds

Bioassay-guided fractionation is a powerful strategy to systematically separate a complex mixture while screening for biological activity, leading to the isolation of active constituents. This approach has been instrumental in the discovery of numerous micropeptins. nih.govcapes.gov.brmolaid.com The process begins with the testing of a crude extract for a specific biological activity, such as the inhibition of proteases like trypsin or chymotrypsin (B1334515). nih.govcapes.gov.br

If the extract shows activity, it is then subjected to chromatographic separation, and the resulting fractions are individually tested. acs.org Fractions demonstrating high activity are selected for further rounds of separation and testing. acs.org This iterative process continues until a pure, active compound is isolated. For example, this method was used to isolate new micropeptins with anti-neuroinflammatory activity by prioritizing fractions with low cytotoxicity and strong inhibitory effects on nitric oxide production in BV-2 murine microglial cells. acs.org Similarly, bioassay-guided fractionation of polar extracts from Microcystis aeruginosa blooms has successfully yielded multiple new micropeptins by screening for trypsin and chymotrypsin inhibition. nih.govcapes.gov.br

Dereplication Techniques in Natural Product Discovery

In natural product research, it is common to re-isolate known compounds, which is a time-consuming and inefficient process. Dereplication refers to the rapid, early-stage identification of known compounds in a mixture, allowing researchers to focus their efforts on discovering novel substances. This is often achieved by combining liquid chromatography with mass spectrometry (LC-MS).

By comparing the retention times and mass spectral data (including parent mass and fragmentation patterns) of compounds in an extract against comprehensive databases of known natural products, researchers can quickly identify previously characterized micropeptins. This approach was utilized in the metabolite mining of cyanobacterial blooms, where LC-MS/MS analysis was used to rapidly annotate the chemical space in active fractions. acs.org By comparing the precursor m/z values with literature and databases, metabolites can be putatively identified as known micropeptins or cyanopeptolins, streamlining the discovery of new variants. acs.org

Advanced Analytical Techniques for Characterization

Once a pure compound is isolated, its chemical structure must be determined. This is accomplished using a combination of advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, which allows for the determination of its elemental formula. This is a critical first step in structure elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete three-dimensional structure of a molecule. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed:

¹H NMR: Identifies the types and number of hydrogen atoms.

¹³C NMR: Identifies the types and number of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. For instance, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range connections. These techniques are essential for piecing together the amino acid sequence and the structure of non-proteinogenic parts of the micropeptin. researchgate.net

The planar structures of numerous micropeptins have been determined using these homonuclear and inverse-heteronuclear 2D NMR techniques combined with HRMS. researchgate.net Furthermore, advanced NMR methods are used to determine the stereochemistry (the absolute configuration of the chiral centers) of the amino acid residues, often involving derivatization techniques like Marfey's method followed by HPLC analysis. researchgate.net

Ecological and Environmental Relevance of Micropeptin Production

Role in Cyanobacterial Ecology and Community Dynamics

The synthesis of a wide array of secondary metabolites, including various micropeptins, by cyanobacteria is a notable feature of their biology. oup.com The sheer diversity of these peptides suggests that they are not merely metabolic byproducts but rather serve adaptive functions that have been favored by natural selection. oup.com The ecological role of these compounds, however, is complex and not yet fully understood. nih.gov

Research suggests that secondary metabolites are crucial in governing the variation of cyanobacterial communities in both time and space. nih.gov While much attention has been given to potent cyanotoxins like microcystins, other peptides such as micropeptins are also produced in high concentrations during blooms and are thought to play a role in the ecological success of the producing strains. nih.gov Some evidence points towards the involvement of these peptides in quorum sensing, a process of chemical communication that may help manage the development and maintenance of cyanobacterial colonies. nih.gov

Interactions with Associated Organisms in Aquatic Environments

The most well-documented function of micropeptins, including Micropeptin 88-Y, is the inhibition of proteases. nih.govnih.gov Proteases are critical enzymes for digestion in a wide range of organisms. By inhibiting these enzymes, micropeptins can act as a defense mechanism against grazers.

Micropeptin 88-Y has been specifically identified as an inhibitor of chymotrypsin (B1334515), a key digestive enzyme. nih.govacs.org The inhibitory activity of micropeptins is closely linked to the specific amino acid residue attached to the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety within their structure. nih.govoup.com This structural variation across different micropeptins likely influences their potency and specificity against different proteases.

The production of protease inhibitors by Microcystis and other cyanobacteria can disrupt the normal life cycle of organisms that interact with them, particularly small crustaceans that feed on cyanobacteria. nih.govresearchgate.net By inhibiting digestive enzymes like trypsin and chymotrypsin, these compounds can reduce the nutritional value of the cyanobacteria and deter predation, thereby contributing to the persistence and dominance of the bloom. esf.edu

The following table presents research findings on the inhibitory activity of Micropeptin 88-Y and a related compound against the protease chymotrypsin.

CompoundSource OrganismInhibited ProteaseIC50 (μM)
Micropeptin 88-Y Microcystis aeruginosa NIES-88Chymotrypsin1.3
Micropeptin 88-N Microcystis aeruginosa NIES-88Chymotrypsin15
Data sourced from Yamaki et al., 2005 and Smith, 2010. nih.govesf.edu

This table quantitatively demonstrates the potent inhibitory effect of Micropeptin 88-Y on a key digestive enzyme, supporting its proposed role as a defensive compound in aquatic ecosystems.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for determining the structural configuration of Micropeptin 88 Y?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments) to resolve the cyclic depsipeptide structure, combined with high-resolution mass spectrometry (HRMS) for molecular weight validation. Chiral-phase HPLC and Marfey’s method are critical for assigning absolute configurations of non-proteinogenic amino acids (e.g., 3-amino-6-hydroxy-2-piperidone) .
  • Key Data : NMR assignments (e.g., COSY, NOESY correlations) and HRMS fragmentation patterns should align with theoretical isotopic distributions.

Q. How can researchers validate the protease inhibition specificity of this compound in vitro?

  • Methodology : Perform enzyme inhibition assays using fluorogenic substrates for serine proteases (e.g., trypsin, chymotrypsin). Measure IC50 values via dose-response curves (0.1–10 μM range) and compare inhibition kinetics using Michaelis-Menten analysis. Include positive controls (e.g., leupeptin for trypsin) and validate purity via HPLC (>95%) to avoid false positives .
  • Typical Data :

ProteaseIC50 (μM)Selectivity Ratio (Trypsin/Chymotrypsin)
Trypsin0.072–1.0>10
Chymotrypsin1.4–>10

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

  • Methodology : Request additional quality control (QC) analyses for research-grade peptides, including:

  • Peptide content analysis (via amino acid analysis or UV spectrophotometry) to standardize concentrations.
  • Trifluoroacetic acid (TFA) removal validation (<1% residue) for cell-based assays.
  • Salt content quantification (e.g., via ion chromatography) to minimize interference in enzymatic assays .
    • Contradiction Handling : If discrepancies arise in bioactivity between batches, re-evaluate purity (HPLC-MS) and confirm solubility profiles (e.g., DMSO vs. aqueous buffers).

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for trypsin-like proteases?

  • Methodology :

  • Synthesize analogs with modifications to the sulfate-containing glyceric acid side chain or Ahp residue.
  • Test analogs against protease panels (e.g., kallikreins, thrombin) and use molecular docking to predict binding interactions with trypsin’s S1 pocket.
  • Prioritize analogs with >10-fold selectivity over off-target proteases .
    • Data Interpretation : Correlate IC50 shifts with structural changes (e.g., loss of sulfate group reduces potency by ~50%).

Q. What experimental designs resolve contradictions in cytotoxicity data for this compound across cancer cell lines?

  • Methodology :

  • Use standardized cytotoxicity assays (e.g., MTT, ATP-based luminescence) with matched incubation times (24–72 hrs) and serum-free conditions to avoid peptide-serum interactions.
  • Validate cell line authenticity via STR profiling and include non-cancerous cell controls (e.g., HEK293) to assess specificity .
    • Contradiction Analysis : If cytotoxicity varies between studies, check peptide aggregation (via dynamic light scattering) or oxidative degradation (via LC-MS stability testing).

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s bioactivity data?

  • Guidelines :

  • Disclose all negative results (e.g., lack of cytotoxicity in HeLa/NCI-H460 cells) to avoid publication bias.
  • Share raw datasets (e.g., NMR spectra, dose-response curves) as supplementary materials with DOI-linked repositories .
    • Reproducibility : Adhere to MIAPE (Minimum Information About a Proteomics Experiment) standards for peptide characterization .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

  • Methodology :

  • Use rodent models to assess plasma half-life (e.g., IV administration with serial blood sampling).
  • Quantify peptide stability via LC-MS/MS and monitor organ toxicity via histopathology.
  • Include ethical oversight for humane endpoints and sample size justification (power analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Micropeptin 88 Y
Reactant of Route 2
Reactant of Route 2
Micropeptin 88 Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.